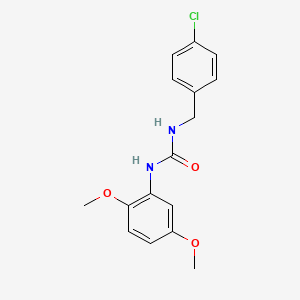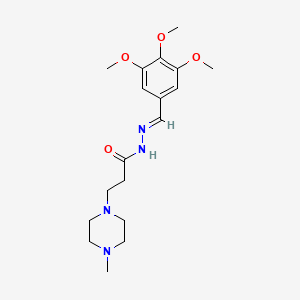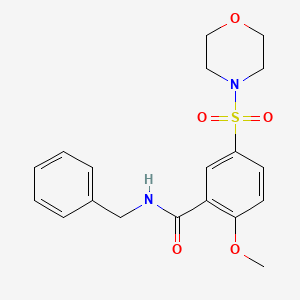
1-(2,4-dichlorobenzyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)azocane, also known as DBAZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of azocanes, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorobenzyl)azocane is not fully understood. However, it is believed to exert its biological activities by modulating the signaling pathways involved in cell proliferation, differentiation, and apoptosis. The compound has been shown to inhibit the activity of enzymes such as PTP1B and protein kinase C (PKC), which play important roles in these signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the replication of viruses such as hepatitis C virus (HCV), and inhibit the growth of bacteria such as Staphylococcus aureus. The compound has also been found to regulate glucose metabolism and improve insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,4-dichlorobenzyl)azocane in lab experiments is its high potency and selectivity towards its biological targets. This makes it a valuable tool for studying the signaling pathways involved in various diseases. However, the compound has some limitations as well. It is highly toxic and requires careful handling. Moreover, its solubility in water is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,4-dichlorobenzyl)azocane. One direction is the development of more potent and selective analogs of the compound for use in drug discovery. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer and diabetes. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities.
Synthesemethoden
The synthesis of 1-(2,4-dichlorobenzyl)azocane involves the reaction of 2,4-dichlorobenzyl chloride with azocane in the presence of a base. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be determined by analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorobenzyl)azocane has been found to have potential applications in biomedical research. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N/c15-13-7-6-12(14(16)10-13)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZGSNGUCUUWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)




![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

